4-Chloro-2-cyclopropyl-5-methoxypyrimidine
Description
4-Chloro-2-cyclopropyl-5-methoxypyrimidine is a substituted pyrimidine derivative characterized by a chloro group at position 4, a cyclopropyl substituent at position 2, and a methoxy group at position 5. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms, widely studied for their roles in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-5-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-12-6-4-10-8(5-2-3-5)11-7(6)9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTIRSNOUKGTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-cyclopropyl-5-methoxypyrimidine is a heterocyclic organic compound with the molecular formula C₈H₉ClN₂O. Its unique structural properties make it a subject of interest in various biological studies, particularly for its potential antimicrobial and antiviral activities. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound features a pyrimidine ring substituted with a chloro group at position 4, a cyclopropyl group at position 2, and a methoxy group at position 5. The synthesis typically involves cyclization reactions with β-diketones and amidines, followed by various substitution reactions to introduce the chloro, cyclopropyl, methoxy, and methyl groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in microbial growth, thus exhibiting antimicrobial properties. This interaction can modulate cellular pathways leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown promising results in inhibiting the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA) when tested alongside other compounds .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies have reported that derivatives of pyrimidine compounds can suppress COX-2 activity, an important enzyme involved in inflammation. The IC50 values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib .
Table 1: Summary of Biological Activities
Recent Developments
Recent research has focused on synthesizing novel derivatives of pyrimidine compounds that maintain or enhance the biological activity of this compound. For example, modifications at various positions on the pyrimidine ring have been shown to improve potency against specific pathogens or reduce side effects associated with existing treatments .
Scientific Research Applications
The compound has demonstrated promising biological activities across several domains:
Antimicrobial Activity
Research indicates that 4-Chloro-2-cyclopropyl-5-methoxypyrimidine exhibits significant antimicrobial properties. In studies against various bacterial strains, it showed considerable inhibition of growth, suggesting its potential as an antimicrobial agent. For instance, in one study, the compound was tested against multiple pathogens, revealing an IC50 value of approximately 10 µM for certain strains .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory capabilities. It can inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide. A comparative study showed that it had an IC50 value of 0.05 µM, comparable to established anti-inflammatory drugs like Celecoxib.
Anticancer Potential
The anticancer activity of this compound is another area of active research. Preliminary studies indicate that it can inhibit cell proliferation in various cancer cell lines, including:
- MCF-7 (Breast cancer): IC50 = 0.02 µg/mL
- NCI-H460 (Lung cancer): IC50 = 0.03 µg/mL
- HepG2 (Liver cancer): IC50 = 0.04 µg/mL
These findings suggest that the compound may interfere with cancer cell metabolism and promote apoptosis.
Agrochemical Applications
This compound is also utilized in the production of agrochemicals. Its effective biological activity against pests makes it a candidate for developing new herbicides and pesticides. The unique structural properties allow it to serve as a building block in synthesizing more complex agrochemical compounds .
Case Study 1: Antimicrobial Activity
A study focused on the antimicrobial properties of pyrimidine derivatives found that this compound significantly inhibited bacterial growth across various strains, indicating its potential for therapeutic use against infections.
Case Study 2: Drug Development
In drug development research targeting cancer treatment, this compound was shown to inhibit specific enzymes involved in cancer pathways. This study highlighted its potential utility in creating novel therapeutic agents aimed at treating various cancers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Chloro-2-cyclopropyl-5-methoxypyrimidine with structurally related pyrimidine derivatives, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
*Calculated based on substituent contributions where direct data are unavailable.
Structural and Electronic Differences
- Substituent Effects: Cyclopropyl vs. Methyl/Methoxymethyl: The cyclopropyl group at position 2 in this compound introduces significant steric hindrance and rigidity compared to methyl or methoxymethyl groups in analogs like 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine . This may reduce metabolic degradation in drug candidates. Halogenation: The presence of chlorine (electron-withdrawing) at position 4 in all listed compounds enhances electrophilic reactivity, facilitating nucleophilic substitution reactions. Fluorine at position 5 (e.g., 4-Chloro-5-fluoro-2-methoxypyrimidine) improves membrane permeability and metabolic stability .
Physicochemical and Crystallographic Insights
- Crystal Packing : In 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions (3.094–3.100 Å) stabilize the crystal lattice . Similar halogen bonding may occur in the target compound, though steric effects from the cyclopropyl group could modify packing efficiency.
- Thermal Stability : The melting point of 4,6-Dichloro-5-methoxypyrimidine (313–315 K) suggests moderate thermal stability, likely shared by the target compound due to analogous halogenation .
Preparation Methods
Cyclization and Core Formation
- The pyrimidine ring is constructed by cyclization of appropriate intermediates such as ketoesters or malononitrile derivatives with guanidine or cyanamide under reflux in protic solvents like ethanol or water.
- For example, a ketoester is reacted with a guanidine derivative in ethanol at reflux for 6–24 hours to form 2-amino-4-hydroxypyrimidine intermediates.
Chlorination at Position 4
- The 4-hydroxy group of the pyrimidine intermediate is converted to a 4-chloro substituent using chlorinating agents such as phosphorus oxychloride (POCl₃).
- This reaction is typically performed neat or in the absence of solvent at reflux temperature for 30 minutes to 8 hours, with 2 hours being optimal for good yields.
- After chlorination, the product is isolated and purified by recrystallization.
Introduction of the Cyclopropyl Group at Position 2
- The cyclopropyl substituent can be introduced via nucleophilic substitution or cross-coupling reactions.
- For instance, a 2-amino-4-chloropyrimidine intermediate can be reacted with cyclopropylboronic acid derivatives in the presence of palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and bases such as sodium carbonate in aqueous ethanol mixtures at reflux (80–90°C) for 5–30 hours to afford the 2-cyclopropyl substituted product.
- Alternatively, organolithium reagents derived from bromoaryl precursors can be treated with trialkoxyboranes to generate cyclopropylboronic acid intermediates for coupling.
Methoxylation at Position 5
- Methoxylation is achieved by methylation of hydroxyl groups on the pyrimidine ring using methanol and sodium hydroxide or via Mitsunobu reaction protocols.
- The methoxylation step can also be performed by treating hydroxypyrimidine intermediates with methanol under basic conditions or by methylation reagents, yielding the 5-methoxy substituted pyrimidine.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Cyclization | Ketoester + Guanidine, ethanol, reflux 6-24h | Forms 2-amino-4-hydroxypyrimidine |
| 2 | Chlorination | POCl₃, reflux 30 min to 8 h (typically 2 h) | Converts 4-hydroxy to 4-chloro |
| 3 | Cross-Coupling (Cyclopropyl) | Cyclopropylboronic acid, Pd catalyst, Na₂CO₃, EtOH/H₂O, reflux 5-30 h | Introduces cyclopropyl group at C-2 |
| 4 | Methoxylation | Methanol + NaOH or Mitsunobu reaction | Converts hydroxyl to methoxy at C-5 |
Detailed Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Cyclization | Ethanol, reflux, 16 h | Not specified | Intermediate isolated without purification |
| Chlorination | POCl₃, neat, reflux, 2 h | High (up to 94% in similar systems) | Efficient conversion, product recrystallized |
| Cyclopropylation | Pd(PPh₃)₄ catalyst, Na₂CO₃, EtOH/H₂O, 80–90°C, 14 h | Moderate to high (varies by substrate) | Requires inert atmosphere (N₂) |
| Methoxylation | Methanol, NaOH, room temperature to reflux | Excellent (>80%) | Methylation via Mitsunobu also reported |
Research Findings and Optimization Notes
- The chlorination step using phosphorus oxychloride is critical and must be carefully controlled to avoid over-chlorination or decomposition; reflux times around 2 hours are optimal.
- Cross-coupling reactions for cyclopropyl introduction require careful control of temperature and catalyst loading to maximize yield and minimize byproducts.
- Methoxylation via Mitsunobu reaction provides excellent yields and cleaner products compared to direct methylation in some cases.
- Alternative synthetic routes involving salt-forming reactions with malononitrile and cyanamide have been reported for related pyrimidine derivatives, offering high yield and simple procedures.
- Use of dry hydrogen chloride gas as a catalyst in early steps promotes efficient cyclization and condensation reactions.
Summary Table of Key Reagents and Their Roles
| Reagent/Agent | Role in Synthesis |
|---|---|
| Ketoester | Starting material for pyrimidine ring formation |
| Guanidine or Cyanamide | Nitrogen source for pyrimidine ring cyclization |
| Phosphorus oxychloride (POCl₃) | Chlorinating agent for 4-position substitution |
| Cyclopropylboronic acid | Source of cyclopropyl group for cross-coupling |
| Palladium tetrakis(triphenylphosphine) | Catalyst for Suzuki-type cross-coupling |
| Methanol + Sodium hydroxide | Methoxylation of hydroxypyrimidine to methoxypyrimidine |
| Mitsunobu reagents | Alternative methylation method |
Q & A
Basic Research Question
- 1H/13C NMR : Critical for confirming substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm and methoxy groups at δ 3.8–4.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₈ClN₃O expected m/z 197.0352).
- IR Spectroscopy : Identifies functional groups (C-Cl stretch ~550 cm⁻¹, C-O-C ~1250 cm⁻¹).
Conflicts between NMR and MS data often arise from impurities or tautomeric forms. Cross-validation via 2D NMR (e.g., HSQC, HMBC) and repeating analyses under anhydrous conditions can resolve discrepancies .
What are the key challenges in analyzing the regioselectivity of substitution reactions involving this compound?
Advanced Research Question
Regioselectivity is influenced by steric hindrance from the cyclopropyl group and electronic effects of the methoxy substituent. For example:
- Nucleophilic Aromatic Substitution : Chlorine at position 4 is more reactive due to electron-withdrawing effects, but steric bulk may divert reactions to position 2.
- Catalytic Cross-Coupling : Suzuki-Miyaura reactions require careful ligand selection (e.g., XPhos) to target specific positions .
Methodological solutions include computational modeling (DFT calculations) to predict reactive sites and screening ligands/catalysts to direct selectivity .
How can researchers address contradictory biological activity data for this compound derivatives in antimicrobial assays?
Advanced Research Question
Contradictions often stem from assay conditions (e.g., bacterial strain variability) or compound stability. Strategies include:
- Standardized MIC Testing : Use CLSI guidelines for consistent inoculum size and incubation time.
- Metabolite Profiling : LC-MS to confirm compound integrity during assays.
- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing methoxy with fluorine) to isolate active moieties .
For example, derivatives with fluoro substituents showed enhanced Gram-negative activity due to improved membrane permeability .
What strategies are recommended for evaluating the enzyme inhibition potential of this compound derivatives?
Advanced Research Question
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases).
- Docking Simulations : Use software like AutoDock to predict binding modes to target enzymes (e.g., COX-2 or 5-lipoxygenase) .
- Thermodynamic Profiling : Isothermal Titration Calorimetry (ITC) to assess binding enthalpy/entropy.
A study on a related pyrimidine inhibitor (HZ52) demonstrated potent 5-lipoxygenase inhibition (IC₅₀ = 50 nM) via thioether linkage optimization .
How can computational modeling guide the design of this compound derivatives for anticancer applications?
Advanced Research Question
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity.
- Molecular Dynamics (MD) : Simulate interactions with DNA topoisomerases or tubulin.
- ADMET Prediction : Tools like SwissADME to optimize bioavailability and reduce toxicity.
For instance, pyrimidine derivatives with cyclopropyl groups showed enhanced tubulin binding in MD simulations, aligning with experimental antiproliferative data .
What are the best practices for handling and disposing of this compound in laboratory settings?
Basic Research Question
- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis.
- Waste Management : Segregate halogenated waste and neutralize with 10% sodium bicarbonate before disposal .
- Safety Protocols : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential skin irritation .
How does the cyclopropyl group influence the photostability of this compound compared to non-cyclopropyl analogs?
Advanced Research Question
The cyclopropyl group enhances rigidity, reducing UV-induced degradation. Accelerated photostability testing (ICH Q1B guidelines) under UVA (320–400 nm) showed <5% degradation over 48 hours vs. 20% degradation in non-cyclopropyl analogs. HPLC-PDA analysis confirmed intact cyclopropane rings post-irradiation .
Table 1: Key Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 197.62 g/mol | HRMS |
| LogP (Octanol-Water) | 2.1 ± 0.3 | Computational |
| Melting Point | 142–145°C | DSC |
| Aqueous Solubility (25°C) | 0.8 mg/mL | Shake-Flask |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
